三乙基己基铵溴化物

描述

Synthesis Analysis

The synthesis of related ammonium tribromide compounds involves oxidation of bromide ion with HNO3, leading to tribromide formation, which demonstrates efficient and regioselective bromination capabilities at room temperature (Pourmousavi & Salehi, 2009)(source).

Molecular Structure Analysis

Studies on the molecular structure of triethanolammonium bromide, a compound structurally similar to triethylhexylammonium bromide, reveal a consistent endo conformation across its known crystal structures. Quantum chemical calculations support this finding, indicating stability regardless of protonation and crystal packing effects (Párkányi, Hencsei, & Nyulászi, 1996)(source).

Chemical Reactions and Properties

Triethylhexylammonium bromide participates in various chemical reactions, including acting as a phase transfer catalyst that enables bromination of activated aromatic compounds in a highly efficient and regioselective manner (Jordan, Luo, & Reitz, 2003)(source).

Physical Properties Analysis

The physical properties of related ammonium bromide surfactants have been studied, showing that the critical micellar concentration (CMC), micellar aggregation number, and the behavior of surfactants at the air/solution interface can significantly influence their functionality in systems such as water-in-oil microemulsions (Mitra et al., 2006)(source).

Chemical Properties Analysis

The chemical properties of ammonium bromide surfactants, including triethylhexylammonium bromide, often revolve around their ability to form stable micellar structures in aqueous solutions. These properties are influenced by the surfactant's head group structure and the presence of hydrophobic or hydrophilic groups, impacting their adsorption behavior and aggregation characteristics in solution (Yoshimura et al., 2012)(source).

科学研究应用

表面活性剂性质和胶束形成:

- Lianos和Zana(1982年)研究了十四烷基三烷基铵溴化物,包括三乙基己基铵溴化物等变种,重点关注它们的胶束形成和表面活性剂性质,使用荧光探针。他们发现,胶束溶液中的表面活性剂聚集数随着头基大小的增加而减少,这影响了胶束内部的微粘度(Lianos & Zana, 1982)。

膜性质的改变:

- Moore等人(2005年)利用三乙基己基铵溴化物改变Nafion®膜。这种改变旨在创建更稳定的膜,具有更大的孔结构和较少酸性环境,提高其对包埋脱氢酶酶的生物相容性(Moore, Hackman, Brennan, & Minteer, 2005)。

对蛋白质稳定性和活性的影响:

- Satish等人(2017年)的研究探讨了三乙基己基铵溴化物对牛血清白蛋白热变性/重折叠的影响。他们发现,该化合物有助于热变性蛋白质更好地重折叠,并根据其浓度稳定蛋白质(Satish, Millan, Bera, Mohapatra, & Sahoo, 2017)。

润滑剂添加剂:

- 在润滑性能研究中,Wang等人(2017年)发现三乙基己基铵溴化物作为水基润滑剂添加剂具有显著的润滑性能。它提供了一个无腐蚀的环境,并在接触表面形成保护膜(Wang, Yu, Ma, Huang, Cai, Zhou, & Liu, 2017)。

安全和危害

Triethylhexylammonium bromide can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

作用机制

Target of Action

Triethylhexylammonium bromide is an ammonium-based ionic liquid . Its primary target is bovine serum albumin (BSA), a protein found in cow’s blood . BSA has a variety of functions, including the transport of various substances through the blood.

Mode of Action

Triethylhexylammonium bromide interacts with BSA by affecting its thermal unfolding and refolding . The hydrophobicity of the ionic liquid is crucial in this refolding phenomenon . A more hydrophobic ionic liquid, like triethylhexylammonium bromide, shows better refolding of thermally denatured BSA . This interaction and the resulting changes are dependent on the concentration of the ionic liquid .

Biochemical Pathways

It is known that it impacts the thermal unfolding and refolding of bsa . This could potentially affect any biochemical pathways in which BSA is involved.

Result of Action

The interaction of triethylhexylammonium bromide with BSA results in the refolding of thermally denatured BSA . This suggests that the ionic liquid could potentially be used to stabilize proteins at higher temperatures .

Action Environment

The action of triethylhexylammonium bromide is influenced by environmental factors such as temperature and the presence of other ions. Its ability to refold thermally denatured BSA suggests that it could potentially be used in high-temperature environments . The stabilization effect is found to be dependent on the concentration of the ionic liquid , indicating that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.

属性

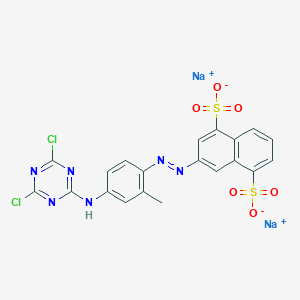

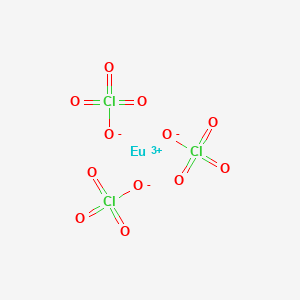

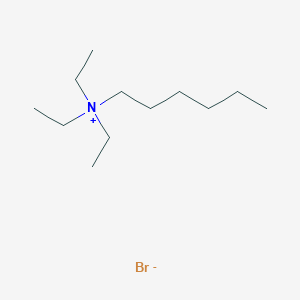

IUPAC Name |

triethyl(hexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZSHBMUXXTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445470 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylhexylammonium bromide | |

CAS RN |

13028-71-2 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Triethylhexylammonium Bromide contribute to the hydrophobicity of silica xerogels?

A: Triethylhexylammonium Bromide acts as a noncovalent template during the sol-gel synthesis of silica xerogels [, ]. This C6 surfactant promotes condensation reactions, leading to a higher proportion of siloxane groups (Q4 species) in the silica matrix []. These siloxane groups are less susceptible to water attack, resulting in enhanced structural integrity and hydrophobicity of the xerogel [].

Q2: What is the impact of Triethylhexylammonium Bromide on the hydrothermal stability of silica membranes?

A: Incorporating Triethylhexylammonium Bromide into silica membranes during synthesis significantly improves their hydrothermal stability []. This improvement is attributed to the formation of a hybrid molecular sieve silica (MSS) structure, which exhibits a high concentration of organophilic functional groups and alkoxides []. These components contribute to the membrane's resilience against hydro treatment, preserving its gas separation capabilities and energy of mobility even after prolonged exposure to high humidity []. In contrast, non-templated silica membranes, with a higher proportion of hydrophilic silanol groups, experience structural degradation and decreased performance under similar conditions [].

Q3: Has Triethylhexylammonium Bromide been explored in biological applications, and if so, what are the key findings?

A: Yes, research has explored the interaction of Triethylhexylammonium Bromide with bovine serum albumin (BSA) []. Studies using spectroscopic techniques and molecular dynamics simulations revealed that Triethylhexylammonium Bromide, due to its hydrophobic nature, can influence the thermal unfolding and refolding process of BSA []. Notably, the presence of Triethylhexylammonium Bromide was found to stabilize thermally denatured BSA, with the degree of stabilization being dependent on the concentration of the compound []. These findings highlight the potential of Triethylhexylammonium Bromide in influencing protein stability and function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。